3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester
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Overview
Description
3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester is an organic compound with the molecular formula C12H28O3Si2 and a molecular weight of 276.5199 . This compound is known for its unique structure, which includes a trimethylsilyl group attached to both the hydroxyl and carboxyl groups of the pentenoic acid backbone . It is often used in various chemical reactions and research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester typically involves the reaction of 3-methyl-2-pentenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include various derivatives of pentenoic acid, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester involves its reactivity with various chemical reagents. The trimethylsilyl groups enhance the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester include:
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Pentenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
These compounds share similar structural features but differ in the position and nature of the functional groups attached to the carbon backbone . The uniqueness of this compound lies in its specific arrangement of the trimethylsilyl groups, which imparts distinct reactivity and stability characteristics .
Properties
Molecular Formula |
C12H26O3Si2 |
---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
trimethylsilyl 3-methyl-2-trimethylsilyloxypent-2-enoate |
InChI |
InChI=1S/C12H26O3Si2/c1-9-10(2)11(14-16(3,4)5)12(13)15-17(6,7)8/h9H2,1-8H3 |
InChI Key |
RHJGXCQRZWTGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
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